3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound that belongs to the class of benzoxazepines. This compound has garnered attention due to its potential pharmacological properties, particularly as a selective inhibitor of receptor interacting protein 1 kinase, which is implicated in inflammatory diseases and cancer pathways. The structural framework of this compound allows for various modifications that can enhance its biological activity and selectivity.
The compound was identified through DNA-encoded library screening conducted by researchers at GlaxoSmithKline, where it was found to exhibit high potency and selectivity as a receptor interacting protein 1 kinase inhibitor. This classification places it within the category of small-molecule inhibitors that target specific kinases involved in cellular signaling pathways related to inflammation and tumorigenesis .
The synthesis of 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves several key steps:
The molecular structure of 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can be represented as follows:
The structure consists of a benzene ring fused to an oxazepine ring, with an amino group at the 3-position. The presence of the nitrogen atom in the oxazepine ring contributes to its basicity and potential interactions with biological targets.
The chemical reactivity of 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can be attributed to its functional groups:
These reactions enable modifications that can enhance the pharmacological properties of the compound .
The mechanism of action for 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one primarily involves its role as a selective inhibitor of receptor interacting protein 1 kinase. By binding to this kinase, the compound disrupts downstream signaling pathways involved in inflammation and cell survival. This inhibition leads to a reduction in pro-inflammatory cytokine production and may induce apoptosis in certain cancer cell lines. The selectivity for primate versus nonprimate receptors enhances its therapeutic potential while minimizing off-target effects .
These properties are crucial for determining the handling and storage requirements for laboratory use .
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4